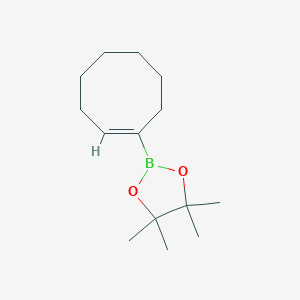

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a strained cyclooctenyl moiety. The cyclooctenyl group introduces moderate ring strain and unsaturation, which can influence reactivity in cross-coupling reactions and stability under synthetic conditions.

Properties

IUPAC Name |

2-(cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)12-10-8-6-5-7-9-11-12/h10H,5-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJRRXWPUZKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737144 | |

| Record name | 2-(Cyclooct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448211-45-8 | |

| Record name | 2-(Cyclooct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-cycloocten-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronate ester. The reaction conditions usually involve moderate temperatures and the use of anhydrous solvents to prevent hydrolysis of the boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronate ester back to the corresponding boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boronic acids.

Substitution: Various substituted boronate esters depending on the nucleophile used.

Scientific Research Applications

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of polymers, materials science, and nanotechnology.

Mechanism of Action

The primary mechanism of action for 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an organohalide to form a new carbon-carbon bond, completing the coupling reaction. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The 1,3,2-dioxaborolane framework is highly modular, allowing for diverse substituents. Key structural analogs include:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., Br in ) increase boron's electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce coupling efficiency.

- Steric Hindrance : Bulky substituents (e.g., bis-cyclopropylmethoxy in ) stabilize the boronate against hydrolysis but may slow reaction kinetics.

- Aromatic vs. Aliphatic : Aryl-substituted derivatives (e.g., naphthyl in ) are common in cross-couplings, while aliphatic variants (e.g., cyclohexyl in ) are less reactive but more stable.

Physical and Chemical Properties

- Solubility : Methoxybenzyl derivatives () are more polar, enhancing solubility in acetonitrile or THF. Hydrophobic substituents (e.g., cyclohexyl in ) favor organic phases.

- Stability : Adamantyl and cyclopropane-substituted boronates () exhibit high thermal stability, while iodomethyl derivatives () are prone to hydrolysis.

Tables and Figures :

- Table 1 (above) summarizes substituent effects and key references.

- Figure 1 (conceptual): Comparative reactivity trends of aryl vs. aliphatic boronates in Suzuki-Miyaura couplings.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of cyclooctene derivatives. A two-step approach is common:

- Step 1: React cyclooctene with a boronate precursor (e.g., bis(pinacolato)diboron, B₂pin₂) under palladium catalysis .

- Step 2: Purify via column chromatography (hexane/EtOAc gradient) to isolate the product. Key Variables:

- Catalyst choice (PdCl₂(dppf) vs. Pd(OAc)₂) impacts regioselectivity.

- Temperature (60–80°C) and solvent (THF or dioxane) affect reaction kinetics. Yield Optimization: Yields range from 60–85% depending on steric hindrance from the cyclooctenyl group .

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | 70–85% | |

| Solvent | THF | 65–80% | |

| Reaction Time | 12–24 hours | 60–75% |

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification: Use silica gel chromatography with hexane/EtOAc (9:1 to 4:1). For trace impurities, recrystallize in cold methanol .

- Characterization:

- NMR: Confirm cyclooctenyl geometry via NMR (δ 5.3–5.6 ppm, olefinic protons) and NMR (δ 28–32 ppm, boronate signal) .

- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the theoretical molecular weight (e.g., 264.2 g/mol) .

Common Pitfalls:

Advanced Research Questions

Q. How does the steric bulk of the cyclooctenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The cyclooctenyl group introduces steric constraints that:

- Reduce Reactivity: Slower transmetallation in Suzuki-Miyaura couplings due to hindered access to the boron center .

- Enhance Stability: Prevents hydrolysis of the boronate ester in protic solvents (e.g., MeOH/H₂O mixtures) . Experimental Design: Compare coupling rates with analogous compounds (e.g., phenyl-substituted dioxaborolanes) using kinetic studies (e.g., NMR monitoring) .

| Substrate | Relative Reaction Rate | Reference |

|---|---|---|

| Cyclooctenyl | 1.0 (baseline) | |

| Phenyl | 2.5–3.0 | |

| Naphthyl | 1.8–2.2 |

Q. What strategies mitigate contradictions in reported stability data under aqueous vs. anhydrous conditions?

Methodological Answer: Discrepancies arise from solvent polarity and trace moisture:

Q. How can computational modeling predict regioselectivity in functionalization reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) identify favorable transition states:

- Key Metrics:

- Bond dissociation energies (BDEs) for boron–carbon bonds.

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Case Study:

For cyclooctenyl systems, DFT predicts preferential functionalization at the less hindered olefinic position .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.